4-(Hydroxymethyl)-1-methylcyclohexanol

Vue d'ensemble

Description

Typically, the description of a chemical compound includes its IUPAC name, structural formula, and functional groups. It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would involve a detailed study of these reactions, including the conditions under which they occur and their yield.Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc . These techniques provide information about the arrangement of atoms in a molecule and the nature of their chemical bonds .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, and the products formed .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility, color, odor, stability, etc . These properties can be determined using various experimental techniques.Applications De Recherche Scientifique

Catalytic Activity in Elimination Reactions

4-(Hydroxymethyl)-1-methylcyclohexanol demonstrates significant relevance in catalytic reactions. The hydronium ions in the pores of zeolite H-ZSM5 exhibit high catalytic activity in the elimination of water from cyclohexanol in aqueous phase. The substitution, including 4-methylcyclohexanol (4-McyOH), affects the rates and pathways of these reactions, indicating the compound's utility in studying steric effects in catalytic processes (Hintermeier et al., 2017).

Synthesis of Chemical Intermediates

This compound plays a role in the synthesis of various chemical intermediates. For instance, it is involved in the [4 + 2] cycloaddition reactions for synthesizing 4-Hydroxymethyl-2-cyclohexen-1-one, demonstrating its utility in creating complex organic structures (Kozmin et al., 2003).

Role in Spirocyclic β-Methylene-γ-lactone Synthesis

The compound is crucial in the synthesis of spirocyclic β-methylene-γ-lactone. This involves hydroxymethylation of functionalized allylsilane, where the stereochemistry of the hydroxymethylation reaction depends on the substituent on the cyclohexane ring, highlighting its significance in stereochemical studies (Kuroda et al., 2002).

Biological Transformations

In biological contexts, 4-methylcyclohexanol derivatives, closely related to this compound, have been used to study biotransformations. For example, anthracnose fungi have been used as biocatalysts for the stereoselective reduction of 4-methylcyclohexanone (Miyazawa et al., 2000).

Polymerization Processes

The compound is relevant in polymer science, particularly in the synthesis and polymerization of new cyclic esters containing protected functional groups. This demonstrates its importance in developing hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Synthesis of Polyhydroxyurethanes

This compound derivatives have been used in the synthesis of glycerin carbonate-based intermediates, which are crucial in the creation of polyhydroxyurethanes without isocyanate, indicating its role in developing new polymeric materials (Benyahya et al., 2011).

Inclusion Complex Formation

The compound is involved in forming inclusion complexes. For instance, 4-methylcyclohexanone, closely related to this compound, forms unique inclusion complexes with TETROL, where the methyl group adopts an energetically unfavorable axial position, indicating its utility in studying molecular interactions and host-guest chemistry (Barton et al., 2015).

Organic Chemistry Education

In educational settings, the compound's derivatives, such as methylcyclohexanol isomers, are used in undergraduate laboratories to study dehydration reactions and product analysis via techniques like gas chromatography and mass spectroscopy, underscoring its role in chemical education (Clennan et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

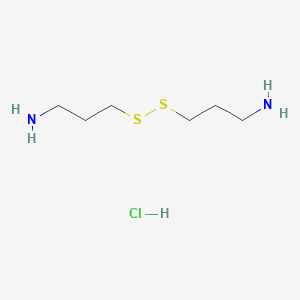

IUPAC Name |

4-(hydroxymethyl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(10)4-2-7(6-9)3-5-8/h7,9-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPONKVTVYYAINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B3180064.png)

![3,4,7,8-Tetrathiadicyclopenta[a,e]pentalene](/img/structure/B3180071.png)

![4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3180080.png)